2-[2,2-bis({3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl})propyl]-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole
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Overview
Description
(S,R)-In-TOX is a chemical compound with significant applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R)-In-TOX involves several steps, including [specific reactions and conditions]. The process typically starts with [starting materials] and proceeds through [intermediate steps] to yield the final product.
Industrial Production Methods
In industrial settings, (S,R)-In-TOX is produced using [specific methods], which ensure high yield and purity. The production process involves [key steps and conditions].
Chemical Reactions Analysis
Types of Reactions
(S,R)-In-TOX undergoes various chemical reactions, including:
Oxidation: [Details of oxidation reactions]
Reduction: [Details of reduction reactions]
Substitution: [Details of substitution reactions]
Common Reagents and Conditions
The common reagents used in reactions involving (S,R)-In-TOX include [list of reagents]. The typical conditions for these reactions are [temperature, pressure, solvents, etc.].
Major Products Formed
The major products formed from reactions involving (S,R)-In-TOX include [list of products].
Scientific Research Applications
(S,R)-In-TOX has a wide range of applications in scientific research, including:
Chemistry: [Details of applications in chemistry]
Biology: [Details of applications in biology]
Medicine: [Details of applications in medicine]
Industry: [Details of industrial applications]
Mechanism of Action
The mechanism by which (S,R)-In-TOX exerts its effects involves [specific molecular targets and pathways]. It interacts with [specific molecules or receptors] to produce [specific effects].
Comparison with Similar Compounds
Similar Compounds
(S,R)-In-TOX can be compared with other similar compounds, such as [list of similar compounds].
Uniqueness
The uniqueness of (S,R)-In-TOX lies in its [specific properties or applications] that distinguish it from other compounds.
Properties
Molecular Formula |
C33H29N3O3 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
2-[1,2-bis(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C33H29N3O3/c1-33(31-35-29-22-12-6-3-9-19(22)15-25(29)38-31,32-36-30-23-13-7-4-10-20(23)16-26(30)39-32)17-27-34-28-21-11-5-2-8-18(21)14-24(28)37-27/h2-13,24-26,28-30H,14-17H2,1H3 |
InChI Key |
YLOSTUMAQZEZMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC2C(O1)CC3=CC=CC=C23)(C4=NC5C(O4)CC6=CC=CC=C56)C7=NC8C(O7)CC9=CC=CC=C89 |
Origin of Product |
United States |
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